4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theo-24 is an extended-release formulation of theophylline, a xanthine derivative used to treat symptoms of asthma and chronic obstructive pulmonary disease (COPD). Theophylline works by relaxing bronchial smooth muscle and reducing airway responsiveness .
Preparation Methods
Theophylline is synthesized through several methods, including the methylation of xanthine derivatives. Industrial production often involves the reaction of dimethylurea with ethyl cyanoacetate, followed by cyclization and subsequent purification steps . The reaction conditions typically require controlled temperatures and pH levels to ensure optimal yield and purity.
Chemical Reactions Analysis
Theophylline undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can lead to the formation of dihydro derivatives.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Theophylline has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Industry: Used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Theophylline exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Antagonism: Blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Calcium Uptake Enhancement: Enhances calcium uptake in diaphragmatic muscles, improving respiratory muscle function.
Comparison with Similar Compounds
Theophylline is chemically similar to other xanthine derivatives such as caffeine and theobromine. it is unique in its specific therapeutic applications and pharmacokinetic properties:
Caffeine: Primarily used as a central nervous system stimulant.
Theobromine: Found in chocolate, with mild stimulant and diuretic effects.
Theo-24’s extended-release formulation provides a longer duration of action compared to other theophylline products, making it particularly useful for managing chronic respiratory conditions .
Properties
CAS No. |
120587-87-3 |
---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
4-methylidene-5-trimethylsilyl-2,3,3a,5,6,6a-hexahydropentalen-1-one |
InChI |
InChI=1S/C12H20OSi/c1-8-9-5-6-11(13)10(9)7-12(8)14(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
InChI Key |
BICWMCJZJPTYSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
Canonical SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
Synonyms |
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.